3-cyano-N-methylbenzamide 3-cyano-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 363186-09-8
VCID: VC2471006
InChI: InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12)
SMILES: CNC(=O)C1=CC=CC(=C1)C#N
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

3-cyano-N-methylbenzamide

CAS No.: 363186-09-8

Cat. No.: VC2471006

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

3-cyano-N-methylbenzamide - 363186-09-8

Specification

CAS No. 363186-09-8
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 3-cyano-N-methylbenzamide
Standard InChI InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12)
Standard InChI Key YMGRILKXIBCQFT-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC=CC(=C1)C#N
Canonical SMILES CNC(=O)C1=CC=CC(=C1)C#N

Introduction

Chemical Structure and Identification

Molecular Composition and Structural Features

3-Cyano-N-methylbenzamide is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . The structure consists of a benzene ring with a cyano group (-C≡N) at the meta position (carbon 3) and a methylated amide group (-CON(H)CH3) attached to carbon 1. This configuration gives the molecule its characteristic chemical and physical properties.

The compound features an aromatic ring that provides stability, while the cyano group serves as an electron-withdrawing substituent. The methylated amide group contributes to the compound's potential for hydrogen bonding and influences its solubility profile and reactivity patterns.

Identifiers and Nomenclature

3-Cyano-N-methylbenzamide is identified through various systematic naming conventions and database identifiers, as summarized in Table 1:

Table 1: Chemical Identifiers of 3-Cyano-N-methylbenzamide

Identifier TypeValue
IUPAC Name3-cyano-N-methylbenzamide
CAS Registry Number363186-09-8
PubChem CID22049696
Molecular FormulaC9H8N2O
SynonymsBenzamide, 3-cyano-N-methyl- (9CI); MFCD09939344
InChIInChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12)
InChIKeyYMGRILKXIBCQFT-UHFFFAOYSA-N
SMILESCNC(=O)C1=CC=CC(=C1)C#N

The data presented in this table provides essential information for unambiguous identification of the compound in chemical databases and literature searches .

Physical and Chemical Properties

Physical Properties

The physical properties of 3-cyano-N-methylbenzamide, derived from computational and experimental data, are crucial for understanding its behavior in various environments and applications. Key physical properties are summarized in Table 2:

Table 2: Physical Properties of 3-Cyano-N-methylbenzamide

PropertyValueMethod of Determination
Molecular Weight160.17 g/molComputed (PubChem 2.1)
Exact Mass160.063662883 DaComputed (PubChem 2.1)
XLogP31.2Computed (XLogP3 3.0)
AppearanceNot specified in sources-
Melting PointNot specified in sources-
Boiling PointNot specified in sources-

The compound's relatively low XLogP3 value of 1.2 suggests moderate lipophilicity, indicating potential solubility in both polar and non-polar solvents . This property is particularly relevant for predicting its behavior in biological systems and for formulation considerations in pharmaceutical applications.

Computed Chemical Properties

Several chemical properties of 3-cyano-N-methylbenzamide have been computed using various algorithms and are presented in Table 3:

Table 3: Computed Chemical Properties of 3-Cyano-N-methylbenzamide

PropertyValueComputational Method
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.6.11
Rotatable Bond Count1Computed by Cactvs 3.4.6.11

These properties provide insights into the compound's potential for intermolecular interactions. With one hydrogen bond donor and two acceptors, 3-cyano-N-methylbenzamide can participate in hydrogen bonding networks, which is significant for crystal packing, solubility, and biological interactions . The single rotatable bond indicates limited conformational flexibility, which may influence the compound's binding properties in biological systems.

Synthesis and Availability

Synthetic Approaches

  • Amidation of 3-cyanobenzoic acid or its derivatives with methylamine

  • Cyanation of N-methylbenzamide at the meta position

  • Carbonylation of 3-cyanobenzylamine derivatives

These potential synthetic routes would need to be optimized for yield, purity, and scalability in practical applications.

Structural Characterization

Spectroscopic Data

While comprehensive spectroscopic data for 3-cyano-N-methylbenzamide is limited in the provided sources, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) would typically be used for structural confirmation and purity assessment.

The characteristic spectroscopic features would likely include:

  • NMR signals for the aromatic protons, methyl group, and N-H proton

  • IR absorption bands for the cyano group (around 2230 cm⁻¹) and amide carbonyl (around 1650 cm⁻¹)

  • Mass spectrometric fragmentation pattern featuring the molecular ion at m/z 160 and characteristic fragment ions

Detailed spectroscopic data would be valuable for researchers working with this compound for confirmation of identity and purity.

Applications and Research Implications

Research Limitations

Current research on the specific applications and properties of 3-cyano-N-methylbenzamide appears to be limited, as evidenced by the scarcity of detailed literature in the provided sources. This presents opportunities for further investigation into:

  • Detailed physical property measurements

  • Crystal structure determination

  • Reactivity studies and functional group transformations

  • Biological activity screening

  • Structure-activity relationship studies in comparison with structural analogs

Such research would enhance understanding of this compound's potential utility in various scientific and technological domains.

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